Methyl 3-chloro-5-ethynylpyridine-2-carboxylate
Description
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Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
methyl 3-chloro-5-ethynylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO2/c1-3-6-4-7(10)8(11-5-6)9(12)13-2/h1,4-5H,2H3 |
InChI Key |
GVUWDEBDJXGVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C#C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate: A Technical Guide for Drug Development Professionals
Introduction
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. The strategic placement of its chloro, ethynyl, and methyl carboxylate functionalities on the pyridine scaffold makes it a versatile intermediate for the synthesis of a diverse range of complex molecular architectures with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, designed to be a practical resource for researchers and scientists in the pharmaceutical and agrochemical industries. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability.
Overall Synthetic Strategy
The synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is most effectively achieved through a four-step sequence commencing with the commercially available 3,5-Dichloropyridine-2-carboxylic acid. The overarching strategy involves an initial esterification, followed by a selective halogen exchange to enhance reactivity at the 5-position. The crucial ethynyl moiety is then introduced via a palladium-catalyzed Sonogashira coupling with a protected acetylene. The final step involves the removal of the protecting group to yield the target molecule.
Caption: Proposed four-step synthesis pathway for Methyl 3-chloro-5-ethynylpyridine-2-carboxylate.
Step 1: Esterification of 3,5-Dichloropyridine-2-carboxylic acid
The initial step in the synthesis is the conversion of the carboxylic acid group of the starting material to its corresponding methyl ester. A straightforward and high-yielding method for this transformation is the reaction with an alkylating agent in the presence of a mild base.
Scientific Rationale
The esterification serves two primary purposes. Firstly, it protects the acidic proton of the carboxylic acid, which could interfere with the subsequent organometallic coupling reaction. Secondly, the resulting methyl ester is a common functionality in many final drug molecules or can be readily hydrolyzed or converted to other functional groups as needed. The use of iodomethane as the methyl source and sodium bicarbonate as a non-nucleophilic base in a polar aprotic solvent like DMF provides a clean and efficient reaction with a simple workup.
Experimental Protocol
-
To a solution of 3,5-Dichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium bicarbonate (1.2 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add iodomethane (3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3,5-dichloropyridine-2-carboxylate.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| 3,5-Dichloropyridine-2-carboxylic acid | 1.0 eq | Starting Material |
| Sodium Bicarbonate | 1.2 eq | Base |
| Iodomethane | 3.0 eq | Methylating Agent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Expected Yield: | >95% |
Step 2: Selective Halogen Exchange via Finkelstein Reaction
To facilitate the subsequent Sonogashira coupling, the less reactive chloro group at the 5-position of the pyridine ring is converted to a more reactive iodo group. The Finkelstein reaction is a classic and effective method for this halogen exchange.[1][2][3]
Scientific Rationale
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F.[4] Direct Sonogashira coupling with aryl chlorides is often challenging and requires specialized catalysts and harsh reaction conditions. By converting the C-Cl bond to a C-I bond, the oxidative addition step in the Sonogashira catalytic cycle is significantly accelerated, leading to higher yields and milder reaction conditions. The Finkelstein reaction is an equilibrium process; however, by using a solvent in which the newly formed sodium chloride is insoluble (e.g., acetone or dioxane), the equilibrium can be driven towards the desired product.[2] For aromatic systems, a copper(I) catalyst is often employed to facilitate the exchange.[3]
Experimental Protocol
-
In a sealed tube, combine Methyl 3,5-dichloropyridine-2-carboxylate (1.0 eq), sodium iodide (5.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the mixture at 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-chloro-5-iodopyridine-2-carboxylate.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Methyl 3,5-dichloropyridine-2-carboxylate | 1.0 eq | Substrate |
| Sodium Iodide | 5.0 eq | Iodide Source |
| Copper(I) Iodide | 0.1 eq | Catalyst |
| 1,4-Dioxane | - | Solvent |
| Expected Yield: | 60-70% |
Step 3: Introduction of the Ethynyl Group via Sonogashira Coupling
The core carbon-carbon bond formation to introduce the ethynyl moiety is achieved through the Sonogashira cross-coupling reaction.[4][5] To prevent undesired side reactions, a protected alkyne, (trimethylsilyl)acetylene, is employed.[6]
Scientific Rationale
The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] The reaction is typically co-catalyzed by a copper(I) salt. The use of (trimethylsilyl)acetylene as the alkyne source is advantageous as the bulky trimethylsilyl (TMS) group prevents the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[6] The electron-withdrawing nature of the pyridine ring and the ester group can enhance the reactivity of the aryl iodide.[1]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 3-chloro-5-iodopyridine-2-carboxylate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq).
-
To the stirred solution, add (trimethylsilyl)acetylene (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-chloro-5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Methyl 3-chloro-5-iodopyridine-2-carboxylate | 1.0 eq | Substrate |
| (Trimethylsilyl)acetylene | 1.5 eq | Alkyne Source |
| Pd(PPh₃)₂Cl₂ | 0.03 eq | Palladium Catalyst |
| Copper(I) Iodide | 0.06 eq | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 eq | Base and Solvent |
| Tetrahydrofuran (THF) | - | Solvent |
| Expected Yield: | 80-90% |
Step 4: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to unveil the terminal alkyne, yielding the target molecule. This can be achieved under mild basic conditions.
Scientific Rationale
The silicon-carbon bond of the trimethylsilyl group is labile and can be cleaved under various conditions. A mild and efficient method that is compatible with the ester functionality is the use of a base such as potassium carbonate in methanol.[5] This method avoids the use of fluoride reagents, which can sometimes be more aggressive and require special handling. The reaction is typically clean and proceeds in high yield.
Experimental Protocol
-
Dissolve Methyl 3-chloro-5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to afford Methyl 3-chloro-5-ethynylpyridine-2-carboxylate.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Methyl 3-chloro-5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate | 1.0 eq | Substrate |
| Potassium Carbonate | 2.0 eq | Base |
| Methanol | - | Solvent |
| Expected Yield: | >90% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable route to Methyl 3-chloro-5-ethynylpyridine-2-carboxylate. By employing a strategic sequence of esterification, halogen exchange, Sonogashira coupling, and deprotection, this valuable building block can be accessed in good overall yield. The rationale provided for each step is intended to empower researchers to troubleshoot and adapt these protocols to their specific needs, thereby accelerating the discovery and development of novel therapeutics.
References
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Wikipedia. Finkelstein reaction. Available at: [Link]
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Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. Available at: [Link]
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Organic Chemistry Portal. Finkelstein Reaction. Available at: [Link]
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Online Organic Chemistry Tutor. Finkelstein Reaction. (2025). Available at: [Link]
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Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of organic chemistry, 66(12), 4165–4169. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]
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An In-depth Technical Guide to the Reactivity of the Ethynyl Group on the Pyridine Ring
Foreword for the Modern Researcher
In the landscape of medicinal chemistry and materials science, the ethynylpyridine scaffold has emerged as a cornerstone building block. Its unique electronic architecture—a juxtaposition of the electron-deficient pyridine ring and the electron-rich alkyne—imparts a versatile and tunable reactivity profile.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond catalog-level reactions and attain a deeper, mechanistic understanding of this powerful moiety. We will dissect the causal relationships between the pyridine ring's structure and the ethynyl group's reactivity, providing not just protocols, but the scientific rationale required to innovate, troubleshoot, and ultimately, master the chemistry of ethynylpyridines.
The Electronic Influence of the Pyridine Core
The reactivity of the ethynyl group is fundamentally dictated by the electronic nature of the pyridine ring to which it is attached. Unlike benzene, pyridine is a heteroaromatic system where the more electronegative nitrogen atom induces a significant dipole moment and alters the electron density distribution across the ring.[3] This creates a π-deficient system, rendering the carbon framework electrophilic.
This electron-withdrawing character is transmitted to the attached ethynyl group, modulating its reactivity in several key ways:
-
Increased Electrophilicity of the Alkyne: The pyridine ring pulls electron density from the C≡C triple bond, making it more susceptible to attack by nucleophiles compared to a simple phenylacetylene.
-
Enhanced Acidity of the Terminal Proton: The inductive effect of the pyridine ring increases the acidity of the terminal acetylenic proton, facilitating its removal by a base. This is a critical step in many metal-catalyzed coupling reactions.
-
Positional Isomerism Matters: The position of the ethynyl group relative to the nitrogen atom (2-, 3-, or 4-position) is not trivial.
-
2- and 4-Ethynylpyridines: The ethynyl group is in direct conjugation with the nitrogen atom. This allows for resonance delocalization of negative charge in intermediates, significantly activating the alkyne towards certain reactions, particularly nucleophilic additions.
-
3-Ethynylpyridine: The ethynyl group is not in direct conjugation with the nitrogen. Its reactivity is influenced primarily by induction, making it generally less activated than the 2- and 4-isomers but still more reactive than phenylacetylene.
-
The most profound activation, however, occurs upon protonation or quaternization of the pyridine nitrogen . The resulting pyridinium salt is a powerful electron-withdrawing group, dramatically increasing the electrophilicity of the alkyne and opening unique reaction pathways.[4][5]
Key Reaction Classes: Mechanisms and Applications
The unique electronic properties of ethynylpyridines give rise to a rich and diverse range of chemical transformations.
2.1 Nucleophilic Addition Reactions
While typical alkynes are resistant to nucleophilic attack, the electron-deficient nature of the ethynylpyridine system, especially when protonated, enables this pathway.[5] This reactivity is a prime example of how the pyridine ring fundamentally alters the intrinsic properties of the alkyne.
A compelling case study is the hydrohalogenation of 2-ethynylpyridines.[4] In the absence of a metal catalyst, the reaction proceeds efficiently with hydrohalic acids.
Causality of the Mechanism:
-
Protonation: The basic pyridine nitrogen is readily protonated by the acid (e.g., HCl), forming a pyridinium salt.
-
Electrophilic Activation: This salt formation drastically enhances the electron-withdrawing capacity of the ring, making the β-carbon of the ethynyl group highly electrophilic and susceptible to attack.
-
Intramolecular Nucleophilic Attack: The halide counter-anion (e.g., Cl⁻), held in close spatial proximity to the activated alkyne, acts as a nucleophile, attacking the β-carbon. This proximity facilitates what can be considered an intramolecular attack, proceeding even in dilute solutions.[4]
This process affords vinyl halides with high stereoselectivity, which are valuable intermediates for further cross-coupling reactions.[4][5]
Caption: Mechanism of nucleophilic hydrohalogenation of 2-ethynylpyridine.
The reaction's success is highly dependent on the pyridine moiety; substrates like diphenylacetylene do not react under these conditions, highlighting the critical role of the nitrogen atom.[5] Furthermore, electron-withdrawing groups on the pyridine ring promote the reaction, while electron-donating groups can suppress it by stabilizing the pyridinium cation and reducing the electron deficiency of the alkyne.[4][5]
2.2 Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is the quintessential method for forming C(sp²)–C(sp) bonds and is widely used for both the synthesis of ethynylpyridines and their subsequent functionalization.[6] The reaction couples a terminal alkyne with an aryl or vinyl halide.
Core Principles and Experimental Causality: The reaction relies on a synergistic dual catalytic cycle involving palladium and copper(I).
-
Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the halo-pyridine. The resulting Pd(II) complex then undergoes transmetalation with the copper(I) acetylide. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for transmetalation to the palladium center.
-
The Role of the Base: An amine base (e.g., triethylamine, diisopropylamine) is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct, preventing the protonation of the alkyne and deactivation of the catalyst.[6]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
This reaction is exceptionally robust and tolerates a wide range of functional groups, making it a workhorse in complex molecule synthesis for drug discovery.[7][8]
2.3 [3+2] Cycloaddition: The Power of Click Chemistry
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[9][10] The copper(I)-catalyzed version (CuAAC) is particularly relevant for ethynylpyridines.
Mechanistic Insight: The CuAAC reaction proceeds with an enormous rate acceleration compared to the uncatalyzed thermal reaction.[9] The copper(I) catalyst coordinates with the terminal alkyne, lowering the activation energy of the cycloaddition and ensuring the exclusive formation of the 1,4-disubstituted triazole regioisomer.[]
Why it Works so Well:
-
High Specificity: The reaction is highly selective for azides and terminal alkynes, ignoring most other functional groups.
-
Quantitative Yields: Reactions often proceed to completion with very high yields.
-
Mild Conditions: CuAAC can be performed in a variety of solvents, including water, often at room temperature.[9]
This reaction is a premier bioconjugation tool, used extensively in drug discovery, proteomics, and materials science to link molecules together reliably.[10][] Interestingly, 2-ethynylpyridine itself has been shown to promote rapid CuAAC reactions in water, highlighting the unique properties of this scaffold.[9]
2.4 Polymerization of Ethynylpyridines
A fascinating aspect of 2-ethynylpyridine's reactivity is its propensity to undergo spontaneous polymerization under certain activating conditions.[12][13] This is not typically observed with phenylacetylene.
The Activation Mechanism: The key is the activation of the molecule by targeting the pyridine nitrogen.
-
In Strong Acid: In concentrated acids like HCl, the pyridine nitrogen is protonated. This potent activation of the acetylenic triple bond leads to spontaneous polymerization, forming a conjugated ionic polyacetylene.[12][13][14]
-
With Acylating Agents: Reacting 2-ethynylpyridine with reactive acyl chlorides (e.g., benzoyl chloride derivatives) also leads to polymerization without a catalyst.[15][16] The quaternization of the nitrogen by the acyl group serves as the activation step, initiating the polymerization cascade.
These methods produce novel conjugated polyelectrolytes, which are of interest as potential conducting materials.[14][15]
Synthesis of Ethynylpyridine Precursors
A discussion of reactivity is incomplete without addressing the synthesis of the starting materials. Two prevalent methods are the Sonogashira coupling and the Reissert-Henze reaction.
| Synthesis Method | Description | Key Advantages | Reference |
| Sonogashira Coupling | A palladium/copper-catalyzed cross-coupling between a halo-pyridine (e.g., 3-bromopyridine) and a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection. | High functional group tolerance, excellent yields, and wide substrate scope. It is the most common and versatile method. | [8][17] |
| Reissert-Henze Reaction | Involves the activation of a pyridine N-oxide with an acyl chloride (e.g., benzoyl chloride) to form a Reissert-Henze salt. This salt then reacts with a silver acetylide via nucleophilic attack to yield the 2-ethynylpyridine. | Provides selective ethynylation at the 2-position. It is applicable to pyridines with reactive substituents that might be incompatible with other methods. | [1][18][19] |
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, incorporating practical insights for successful execution.
Protocol 1: Synthesis of 3-Ethynylpyridine via Sonogashira Coupling
Based on the procedure for coupling 3-bromopyridine with trimethylsilylacetylene.[17]
Objective: To synthesize a key ethynylpyridine intermediate for further functionalization.
Methodology:
-
Inert Atmosphere: In a three-necked round-bottom flask equipped with a condenser and nitrogen inlet, combine 3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).
-
Solvent and Reagents: Purge the system thoroughly with nitrogen. Add anhydrous diisopropylamine (as solvent and base) followed by trimethylsilylacetylene (1.1 eq).
-
Reaction: Stir the mixture at 30°C. Causality Note: This mild temperature is sufficient due to the high reactivity of the catalysts and helps prevent side reactions. Monitor the reaction by TLC for the disappearance of 3-bromopyridine (typically 3-4 hours).
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with dichloromethane (3x). Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Deprotection: Concentrate the crude product under reduced pressure. The resulting silyl-protected alkyne can be deprotected by dissolving it in methanol and adding a catalytic amount of K₂CO₃, stirring at room temperature until TLC confirms the removal of the TMS group.
-
Purification: After a standard aqueous workup, purify the final 3-ethynylpyridine product by column chromatography or distillation.
Caption: Workflow for the synthesis of 3-ethynylpyridine.
Protocol 2: Nucleophilic Hydrochlorination of 2-Ethynylpyridine
Based on the catalyst-free hydrohalogenation procedure.[4]
Objective: To demonstrate the enhanced electrophilicity of the alkyne upon protonation of the pyridine ring.
Methodology:
-
Reagent Setup: In a sealed pressure tube, dissolve 2-ethynylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Acid Addition: Add a solution of hydrochloric acid (e.g., 4 M in dioxane, 1.2 eq).
-
Reaction: Seal the tube and heat to 60-80°C. Causality Note: Heating is required to overcome the activation barrier for the nucleophilic attack, even on the activated substrate. The reaction progress can be monitored by ¹H NMR or GC-MS.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After concentration, the resulting 2-(2-chloroethenyl)pyridine can be purified by silica gel chromatography.
Self-Validation: The success of the reaction under these metal-free conditions is a direct validation of the proposed mechanism involving pyridinium salt formation and subsequent nucleophilic attack. The formation of a single stereoisomer (typically Z) is another key indicator.[4][5]
Conclusion
The ethynyl group on a pyridine ring is not a passive spectator; it is an active participant in a chemical dialogue with the heteroaromatic core. Understanding the principles of electronic activation—particularly the profound effect of targeting the pyridine nitrogen—unlocks a predictive power that transforms synthetic strategy. From facilitating traditionally difficult nucleophilic additions to enabling controlled polymerization and serving as a robust partner in metal-catalyzed couplings and click chemistry, the ethynylpyridine scaffold offers a rich and rewarding platform for innovation in drug discovery and materials science.
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- 19. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Pyridine Carboxylates: A Literature Review of Core Methodologies
Introduction: The Enduring Importance of the Pyridine Carboxylate Scaffold
The pyridine carboxylate motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom introducing a hydrogen bond acceptor site and influencing the molecule's polarity and metabolic stability. The carboxylate group, in turn, provides a key site for electrostatic interactions and can be readily transformed into a variety of other functional groups. This unique combination of properties has led to the incorporation of pyridine carboxylates into a wide array of clinically significant drugs, including anticoagulants, anticancer agents, and cardiovascular medications.[1][2] This guide provides an in-depth review of the key synthetic strategies for accessing this privileged scaffold, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
De Novo Synthesis of the Pyridine Ring: Building from the Ground Up
Constructing the pyridine ring with the desired carboxylate functionality already in place is a powerful and convergent approach. Several classical and modern methods have been developed for this purpose.
The Hantzsch Dihydropyridine Synthesis: A Timeless Classic
The Hantzsch synthesis, first reported in 1881, is a robust and versatile multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[3] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3]
Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. The choice of a β-ketoester directly installs the carboxylate functionalities at the 3- and 5-positions of the resulting pyridine ring. The initial product, a 1,4-dihydropyridine, requires a subsequent oxidation step to achieve the aromatic pyridine. This oxidation is often the driving force for the reaction's completion and can be achieved with a variety of reagents, including nitric acid, or more environmentally friendly methods like air oxidation catalyzed by palladium on carbon.[4]
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate [5]
-
Materials:
-
Formaldehyde (37% aqueous solution, 0.7 mL, 9.35 mmol)
-
Ethyl acetoacetate (2.5 mL, 19.53 mmol)
-
Ammonia (15.5% in methanol, 3.0 mL, 21.02 mmol)
-
Methanol (4.0 mL)
-
-
Procedure:
-
Combine formaldehyde, ethyl acetoacetate, and the methanolic ammonia solution in a round-bottom flask.
-
Heat the mixture at 50 °C. The reaction medium should be homogeneous.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
-
Figure 1: Simplified workflow of the Hantzsch pyridine synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Convergent Approach to Substituted Pyridines
The Bohlmann-Rahtz synthesis offers a powerful method for preparing 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[6][7] This two-step process first forms an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine product.[8][9]
Mechanism and Rationale: The initial Michael addition of the enamine to the ethynylketone is a key step, and the subsequent cyclization requires a specific E/Z isomerization of the aminodiene intermediate.[7] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[7] However, the high temperatures often required for the cyclodehydration can be a drawback. Recent advancements have shown that Brønsted or Lewis acid catalysis can significantly lower the reaction temperature, making the process more amenable to a wider range of substrates.[7][8][9]
Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis in a Continuous Flow Reactor [10]
-
Materials:
-
1-Phenyl-2-propyn-1-one (0.16 g, 1.23 mmol)
-
Ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol)
-
Ethanol-Acetic Acid (5:1) solvent mixture (12 mL)
-
-
Procedure (Flow Chemistry):
-
Prepare a stock solution of 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in the ethanol-acetic acid solvent mixture.
-
Set up a continuous flow reactor (e.g., FlowSyn™) with a 5 mL stainless steel coil reactor.
-
Set the reactor temperature to 120 °C and the flow rate to 1 mL/min (residence time of 5 minutes).
-
Pump the stock solution through the heated reactor.
-
Collect the output in a flask containing a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous mixture with CH₂Cl₂.
-
Combine the organic extracts, dry over MgSO₄, and evaporate the solvent in vacuo to yield the product, ethyl 2-methyl-6-phenylpyridine-3-carboxylate.
-
Figure 2: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Cycloaddition Reactions: Atom-Economical Ring Formation
[2+2+2] Cycloaddition reactions of alkynes and nitriles, often catalyzed by transition metals like rhodium or cobalt, provide a highly atom-economical route to substituted pyridines.[6][11] This methodology allows for the rapid assembly of complex pyridine structures from simple, readily available starting materials.
Mechanism and Rationale: The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from two alkyne units and the transition metal catalyst.[6] Subsequent insertion of the nitrile into the metallacycle leads to a seven-membered metallacycle, which then undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the steric and electronic properties of the substituents on the alkyne and nitrile.
Diels-Alder reactions, particularly inverse electron-demand variants, also serve as a powerful tool for pyridine synthesis.[2][12] In this approach, an electron-deficient diene (often a 1,2,4-triazine) reacts with an electron-rich dienophile. The initial cycloadduct then typically extrudes a small molecule, such as N₂, to yield the aromatic pyridine.[2]
Functionalization of Pre-formed Pyridine Rings
An alternative and widely used strategy involves the introduction of a carboxylate group or its precursor onto a pre-existing pyridine ring.
Oxidation of Alkylpyridines: A Direct and Scalable Approach
The oxidation of readily available alkylpyridines, such as picolines and lutidines, is a common industrial method for the production of pyridine carboxylic acids.[13]
Mechanism and Rationale: A variety of oxidizing agents can be employed, including potassium permanganate, nitric acid, and manganese dioxide in sulfuric acid.[14] More recently, greener catalytic methods using molecular oxygen or air in the presence of transition metal catalysts and co-catalysts like N-hydroxyphthalimide (NHPI) have been developed to mitigate the environmental impact of classical oxidation methods.[15][16] The choice of oxidant and reaction conditions is crucial to achieve high selectivity for the desired carboxylic acid and to avoid over-oxidation or side reactions.
Experimental Protocol: Oxidation of 3-Picoline to Nicotinic Acid using Ammonium Persulfate [17]
-
Materials:
-
3-Picoline (100 kg)
-
Sulfuric acid (96%, 130 kg)
-
Glacial acetic acid (100 kg)
-
Ammonium persulfate (650 kg)
-
Ammonia solution
-
Hydrochloric acid (4 mol/L)
-
-
Procedure (Industrial Scale):
-
In a reaction kettle, slowly add sulfuric acid to 3-picoline while maintaining the temperature between 70-90 °C to form 3-picoline sulfate.
-
Add glacial acetic acid at 80-90 °C.
-
Add ammonium persulfate in portions over 4 hours, controlling the reaction temperature at 110-120 °C.
-
After the addition is complete, maintain the reaction at this temperature with reflux and stirring for 6 hours to form nicotinic acid sulfate.
-
Cool the reaction mixture and adjust the pH to 8 with ammonia solution.
-
Distill to recover unreacted 3-picoline and glacial acetic acid.
-
Adjust the pH of the remaining solution to 3-4 with hydrochloric acid to precipitate the nicotinic acid.
-
Filter the crude nicotinic acid and purify by recrystallization.
-
Transition-Metal-Catalyzed Carboxylation: Modern and Versatile
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of pyridine carboxylates.[16][18][19] These methods typically involve the reaction of a halopyridine with a source of carbon monoxide or carbon dioxide in the presence of a palladium catalyst and a suitable nucleophile.
Mechanism and Rationale: In a typical catalytic cycle for the carbonylation of a halopyridine with CO, the reaction begins with the oxidative addition of the halopyridine to a Pd(0) complex.[20] This is followed by the insertion of CO into the Pd-C bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile (e.g., an alcohol to form an ester) and reductive elimination regenerates the Pd(0) catalyst and yields the desired pyridine carboxylate.[20] Direct carboxylation with CO₂ is a more challenging but highly desirable transformation, as it utilizes a renewable and non-toxic C1 source.[21][22]
Direct C-H Carboxylation: The Frontier of Pyridine Functionalization
The direct carboxylation of pyridine C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of pyridine carboxylates. Recent advances in this area have focused on electrochemical methods.[3][23][24][25]
Mechanism and Rationale: Electrochemical C-H carboxylation of pyridines with CO₂ can be achieved with divergent regioselectivity depending on the electrolysis setup.[3][23] In a divided electrochemical cell, C5-carboxylation is favored, while an undivided cell promotes C4-carboxylation.[3][23] The mechanism is proposed to involve the single-electron reduction of the pyridine to a radical anion, which then reacts with CO₂.[8] The regioselectivity can be influenced by factors such as the presence of additives and the generation of other reactive species in the electrochemical cell.[3][23]
Functional Group Interconversion: The Final Touches
In many synthetic routes, the carboxylate functionality is introduced at a late stage through the transformation of another functional group.
Esterification of Pyridine Carboxylic Acids: A Fundamental Transformation
The esterification of pyridine carboxylic acids is a common and essential reaction. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method.[26] To drive the reaction to completion, it is often necessary to remove the water that is formed, for example, by azeotropic distillation with a Dean-Stark trap.[26]
Comparative Analysis of Synthetic Methodologies
| Methodology | Key Advantages | Key Limitations | Typical Applications |
| Hantzsch Synthesis | High convergence, readily available starting materials, well-established.[3] | Requires a separate oxidation step, limited substitution patterns. | Synthesis of calcium channel blockers (e.g., Nifedipine). |
| Bohlmann-Rahtz Synthesis | Direct formation of the aromatic pyridine, good for trisubstituted pyridines.[6][7] | Can require high temperatures, enamines can be unstable.[7] | Natural product synthesis, construction of complex heterocyclic scaffolds.[9] |
| [2+2+2] Cycloaddition | High atom economy, rapid increase in molecular complexity.[6][11] | Requires transition metal catalysts, regioselectivity can be a challenge. | Synthesis of highly substituted pyridines for medicinal chemistry.[6] |
| Oxidation of Alkylpyridines | Scalable, uses inexpensive starting materials.[13] | Often requires harsh conditions, can generate significant waste.[16] | Industrial production of nicotinic acid and its derivatives. |
| Pd-Catalyzed Carboxylation | High functional group tolerance, mild reaction conditions.[22] | Requires pre-functionalized (halogenated) pyridines, catalyst cost. | Late-stage functionalization in drug discovery.[18] |
| Electrochemical C-H Carboxylation | Highly atom-economical, uses CO₂, tunable regioselectivity.[3][23] | Can require specialized equipment, substrate scope may be limited. | Green chemistry approaches, synthesis of nicotinic acid derivatives.[3][23] |
Conclusion and Future Outlook
The synthesis of pyridine carboxylates is a mature field with a rich history of established methodologies. However, the demand for more efficient, sustainable, and selective synthetic routes continues to drive innovation. The development of novel catalytic systems, particularly for direct C-H functionalization and carboxylation with CO₂, represents a major frontier in this area. Furthermore, the application of flow chemistry and other process intensification technologies is expected to play an increasingly important role in the scalable and safe production of these vital chemical building blocks. As our understanding of the biological roles of pyridine carboxylates continues to expand, so too will the need for creative and efficient synthetic strategies to access novel analogues for the discovery of next-generation therapeutics and functional materials.
References
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Yu, D. et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC, [Link][3][23][24][25]
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Yu, D. et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PubMed, [Link][3][23]
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Pellico, J. et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1294. [Link][6][11]
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Unknown. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
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Yu, D. et al. (2023). Electrochemical carboxylation of pyridines a, Optimal conditions and... ResearchGate. [Link][8]
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Unknown. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. [Link]
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Unknown. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link][1]
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Unknown. (n.d.). Switchable site‐selective electrochemical C−H carboxylation of pyridines and analogues. ResearchGate. [Link]
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Unknown. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
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Unknown. (2022). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. Organic Letters, 24(42), 7794–7798. [Link]
-
Unknown. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link][6][7]
-
Unknown. (2015). Bohlmann-Rahtz Pyridine Synthesis. Chem-Station Int. Ed.[Link]
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Unknown. (n.d.). FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Asynt. [Link]
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Unknown. (n.d.). A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. [Link]
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Unknown. (n.d.). Strategies for pyridine C-H functionalization. (A) Common strategies on... ResearchGate. [Link][25]
-
Singh, P. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link][2]
-
Unknown. (2022). Palladium-Catalyzed Carboxylation Reactions. Encyclopedia.pub. [Link][18]
-
Sharma, M. G. et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link][11]
-
Unknown. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. PMC. [Link][19]
-
Unknown. (2023). JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Cancer Metastasis and Treatment. [Link]
-
Unknown. (n.d.). Rates and Mechanism of Rhodium-Catalyzed [2+2+2] Cycloaddition of Bisalkynes and a Monoalkyne. ResearchGate. [Link]
-
Unknown. (2025). Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome. MDPI. [Link]
-
Unknown. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. ResearchGate. [Link]
-
Liu, M. C. et al. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry. [Link]
-
Unknown. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link][15]
-
Unknown. (n.d.). Pyridinecarboxylic acid. Wikipedia. [Link]
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Unknown. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link][20]
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Unknown. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. DSpace@MIT. [Link][5]
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Unknown. (n.d.). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA. [Link][16]
-
Unknown. (n.d.). Synthesis of pyridine-4-carboxylic acid. PrepChem.com. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link][12]
-
Unknown. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. PubMed. [Link][21]
-
Unknown. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link][17]
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Unknown. (n.d.). Rhodium. Organic Syntheses Procedure. [Link]
-
Unknown. (n.d.). Process for producing pyridine carboxylic acids. Google Patents. [13]
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Unknown. (2023). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. PubMed. [Link][22]
-
Unknown. (n.d.). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. PMC. [Link]
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Unknown. (n.d.). Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyri. ChemRxiv. [Link][14]
- Unknown. (n.d.). Process for the carboxylation of aryl halides with palladium catalysts.
-
Unknown. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link][26]
-
Unknown. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link][3]
-
Unknown. (n.d.). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. [Link][9]
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Methodological & Application
Application of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate as a building block in medicinal chemistry
This guide details the application of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate as a versatile building block in medicinal chemistry. It focuses on its strategic utility in synthesizing Negative Allosteric Modulators (NAMs) for GPCRs (specifically mGluR5) and its role in Fragment-Based Drug Discovery (FBDD).
Introduction & Strategic Value
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is a trisubstituted pyridine scaffold designed for high-value parallel synthesis. Its structural logic integrates three orthogonal reactive handles, allowing medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) around the pyridine core—a privileged pharmacophore in drug discovery.
Key Features:
-
C5-Ethynyl Handle: A rigid, linear motif critical for "Click" chemistry (CuAAC) and Sonogashira couplings. This group is a bioisostere for other rigid linkers and is central to the pharmacophore of many mGluR5 antagonists.
-
C3-Chloro Substituent: Provides steric bulk to lock conformation and modulates the pKa of the pyridine nitrogen. It also serves as a metabolic block, preventing oxidation at the typically labile 3-position.
-
C2-Carboxylate (Methyl Ester): An electrophilic anchor ready for conversion into amides, heterocycles (e.g., oxadiazoles), or reduction to primary alcohols.
Chemical Profile
| Property | Description |
| IUPAC Name | Methyl 3-chloro-5-ethynylpyridine-2-carboxylate |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) to prevent alkyne polymerization |
| Stability | Stable under standard laboratory conditions; avoid strong bases (ester hydrolysis) unless intended |
Synthetic Utility & Reactivity Map
The compound's value lies in its orthogonal reactivity . The three functional groups can be manipulated independently, enabling the synthesis of diverse libraries.
Reactivity Flowchart (DOT Visualization)
Figure 1: Orthogonal reactivity map of the scaffold. The C5-alkyne and C2-ester are the primary synthetic vectors.
Case Study: Synthesis of mGluR5 Negative Allosteric Modulators (NAMs)
Context: The metabotropic glutamate receptor 5 (mGluR5) is a target for treating anxiety, depression, and Fragile X syndrome. Many potent mGluR5 NAMs (e.g., MTEP, MPEP) feature an ethynyl-pyridine core.
Application: This building block allows for the "Late-Stage Diversification" of the C2 position while maintaining the critical ethynyl motif required for receptor binding.
Synthetic Workflow:
-
Step 1 (C2-Diversification): The methyl ester is converted to a 1,2,4-oxadiazole (a common bioisostere for esters/amides in GPCR ligands) using an amidoxime.
-
Step 2 (C5-Coupling): The ethynyl group is coupled with an aryl halide via Sonogashira reaction to extend the pharmacophore.
Detailed Experimental Protocols
Protocol A: 1,2,4-Oxadiazole Formation at C2
Objective: To convert the C2-ester into a stable heterocyclic bioisostere.
Reagents:
-
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (1.0 eq)
-
Aryl-amidoxime (1.2 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq) or NaH (1.5 eq)
-
Ethanol (EtOH) or THF (anhydrous)
Procedure:
-
Activation: Dissolve the Aryl-amidoxime in anhydrous EtOH (0.2 M). Add NaOEt and stir at room temperature (RT) for 30 min to generate the nucleophile.
-
Addition: Add Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (dissolved in minimal THF) dropwise to the reaction mixture.
-
Cyclization: Heat the reaction to reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the ester.
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: The C5-ethynyl group is relatively stable under these basic conditions, but prolonged heating (>12h) should be avoided to prevent alkyne degradation.
Protocol B: Sonogashira Coupling at C5
Objective: To couple the terminal alkyne with an aryl halide.
Reagents:
-
Scaffold (from Protocol A or raw material) (1.0 eq)
-
Aryl Iodide/Bromide (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.02 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
THF or DMF (degassed)
Procedure:
-
Degassing: In a flame-dried Schlenk flask, dissolve the scaffold and Aryl halide in anhydrous THF/Et₃N (3:1 ratio). Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling (Glaser coupling).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon.
-
Reaction: Stir at RT (for Iodides) or 50°C (for Bromides) for 2–12 hours.
-
Checkpoint: The solution typically turns dark brown/black.
-
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography.
Protocol C: CuAAC "Click" Chemistry (Triazole Formation)
Objective: To synthesize a 1,2,3-triazole library for fragment screening.
Reagents:
-
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (1.0 eq)
-
Organic Azide (R-N₃) (1.0 eq)
-
CuSO₄·5H₂O (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
t-BuOH/H₂O (1:1)
Procedure:
-
Setup: Suspend the scaffold and Organic Azide in t-BuOH/H₂O (1:1, 0.5 M).
-
Initiation: Add freshly prepared Sodium Ascorbate solution, followed by CuSO₄ solution.
-
Reaction: Stir vigorously at RT for 12 hours. The product often precipitates out of the aqueous mixture.
-
Workup: Dilute with water. If solid precipitates, filter and wash with cold water. If oil, extract with DCM.
-
Validation: 1H NMR should show the distinct triazole proton singlet around 8.0–9.0 ppm.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
mGluR5 Antagonist SAR: Gregory, K. J., et al. (2011). Overview of the Glutamatergic System: mGluR5 Negative Allosteric Modulators. Current Protocols in Pharmacology, Chapter 2, Unit 2.48. Link
-
Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137. Link
-
Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry, 2004(5), 1018-1024. Link
Troubleshooting & Optimization
Common side reactions and byproducts in the synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate
Ticket ID: #SYN-PYR-05-ETH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling
Executive Summary & Molecule Profile
User Query: "I am observing low yields and multiple impurities during the synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate. What are the common side reactions?"
Technical Assessment: The synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate typically proceeds via a Sonogashira cross-coupling of a 5-halo-precursor (usually Methyl 5-bromo-3-chloropicolinate) with a protected acetylene (e.g., TMS-acetylene), followed by desilylation.
The pyridine ring is highly electron-deficient due to the nitrogen atom, the 3-chloro substituent, and the 2-carboxylate ester. This electronic landscape creates a unique set of reactivity challenges, specifically Nucleophilic Aromatic Substitution (
Target Molecule Structure
-
Pos 2: Methyl Ester (-COOMe) [Electrophilic, prone to hydrolysis]
-
Pos 3: Chlorine (-Cl) [Ortho to ester, potential leaving group in harsh
] -
Pos 5: Ethynyl (-C≡CH) [Target functionality, prone to oxidative dimerization]
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the "Happy Path" (Target Synthesis) versus the "Sad Path" (Common Side Reactions).
Figure 1: Reaction network showing the primary synthetic route and critical deviation points leading to impurities.
Troubleshooting Guide: The Sonogashira Step
Context: Converting Methyl 5-bromo-3-chloropicolinate to the TMS-protected intermediate.
Issue 1: The "Blue Fluorescent" Spot (Glaser Coupling)
Symptom: TLC/HPLC shows a non-polar impurity appearing early. In many cases, di-ynes exhibit strong fluorescence.
Chemical Identity: 1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling of the reagent).
Root Cause: Presence of Oxygen (
| Parameter | Recommended Specification | Why? |
| Atmosphere | Strict Argon/Nitrogen | |
| Degassing | Sparge solvents for >15 mins | Balloon purging is often insufficient for sensitive pyridines. |
| Addition | Slow addition of Alkyne | Keeps the concentration of free acetylide low relative to the aryl halide. |
Issue 2: Stalled Reaction & Dehalogenation
Symptom: Starting material (SM) remains, but a new impurity (M-Br mass) appears. Chemical Identity: Methyl 3-chloropicolinate (Loss of the 5-Br atom replaced by H). Root Cause: "Hydrodehalogenation." If the oxidative addition occurs (Pd inserts into C-Br) but the transmetallation with the alkyne is slow, the Pd-species can scavenge a hydride from the solvent or amine base.
Corrective Action:
-
Check Catalyst Quality: Ensure Pd(II) is bright yellow, not black (Pd black indicates decomposition).
-
Increase Alkyne Stoichiometry: Push the transmetallation rate.
-
Switch Solvent: If using DMF/TEA, switch to THF/TEA. DMF can sometimes act as a hydride source at high temperatures.
Issue 3: Loss of Regioselectivity (Bis-Alkynylation)
Symptom: A highly non-polar impurity with increased molecular weight. Chemical Identity: Reaction at both the 5-Br and 3-Cl positions. Mechanism: While C-Br is more reactive than C-Cl, the pyridine ring is electron-deficient, activating the C-Cl bond. At high temperatures (>80°C), the Pd catalyst may begin to insert into the C-Cl bond.
Protocol Adjustment:
-
Temperature Control: Keep reaction temperature < 60°C . The 5-Br position should react selectively at room temperature or mild heat (40-50°C).
-
Catalyst Load: Do not exceed 5 mol% Pd unless necessary.
Troubleshooting Guide: Deprotection & Stability
Context: Removing the TMS group to yield the terminal alkyne.
Issue 4: Ester Hydrolysis (Saponification)
Symptom: Product disappears into the aqueous layer during workup; low isolated yield; formation of a polar spot (Acid).
Mechanism: The 2-carboxylate is activated by the adjacent pyridine nitrogen. It is extremely susceptible to hydrolysis by hydroxide ions (
Protocol Adjustment:
-
Avoid Aqueous Bases: Do not use NaOH or LiOH for deprotection.
-
Preferred Reagent: Use
in anhydrous Methanol at 0°C to RT. The methoxide formed is the same as the ester group, preventing transesterification issues, and the conditions are milder. -
Alternative: Use TBAF (Tetra-n-butylammonium fluoride) buffered with Acetic Acid. Pure TBAF is basic and can hydrolyze the ester.
Issue 5: Displacement (Yellowing/Darkening)
Symptom: Reaction mixture turns dark/black; complex impurity profile. Mechanism: The 3-chloro group is ortho to the electron-withdrawing ester and meta to the nitrogen. While not the most active position, strong nucleophiles (like unhindered primary amines or methoxide at high temp) can displace the Chlorine.
Prevention:
-
Monitor reaction time strictly. Quench immediately upon consumption of SM.
-
Keep deprotection temperature low (0°C).
Analytical Reference Data
Use this table to identify peaks in your LC-MS traces.
| Impurity | Relative Retention Time (RRT)* | Mass Shift (vs Product) | Description |
| Glaser Dimer | ~1.5 - 1.8 | N/A (Reagent Dimer) | Highly non-polar, often fluorescent. |
| De-bromo SM | ~0.8 | -24 Da (vs SM) | Result of hydrodehalogenation. |
| Hydrolyzed Acid | ~0.2 (Very Polar) | -14 Da (Loss of Me) | Usually lost in aqueous workup. |
| Bis-Alkyne | ~1.6 | +High MW | Result of over-reaction at Cl position. |
*Note: RRT is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).
Frequently Asked Questions (FAQ)
Q: Can I use Copper-free Sonogashira conditions to avoid the Glaser dimer?
A: Yes, and it is recommended for this substrate. The electron-deficient nature of the pyridine (5-bromo-3-chloropicolinate) makes the C-Br bond highly reactive. You can often use slightly higher Pd loading (3-5 mol%
Q: My product is unstable on Silica Gel. How do I purify it? A: Ethynyl pyridines can be acid-sensitive. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acid sites.
-
Eluent: Use Hexanes/Ethyl Acetate. Avoid DCM/Methanol if possible, as protic solvents can sometimes promote degradation on silica.
Q: Why is the 3-chloro group stable during the coupling? A: Palladium oxidative addition rates follow the order I > Br > OTf >> Cl. By controlling the temperature (keeping it mild), the catalyst discriminates effectively between the reactive 5-Br and the inert 3-Cl [2].
References
-
Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Spivey, A. C., & Gripton, C. J. (1999). Pyridine Synthesis via Sonogashira Coupling. Organic Letters, 1, 553.[7] (General reference for pyridine couplings).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 3-chloro-5-ethynylpyridine-2-carboxylate and its precursors before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Optimizing reaction conditions for the synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate
Technical Support Center: Pyridine Functionalization Series Subject: Optimization of Reaction Conditions for Methyl 3-chloro-5-ethynylpyridine-2-carboxylate Ticket ID: PYR-SYN-052 Status: Resolved / Guide Generated
Executive Summary
This guide addresses the synthesis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate from its 5-bromo precursor. The target molecule contains three distinct functionalities (ester, chloride, alkyne) on a pyridine core, presenting specific chemoselectivity challenges.[1]
Primary Synthetic Route: Sonogashira coupling with Trimethylsilylacetylene (TMSA) followed by desilylation. Critical Control Points:
-
Regioselectivity: Ensuring coupling occurs exclusively at the C5-Br position, leaving the C3-Cl intact.
-
Ester Stability: Preventing hydrolysis of the C2-methyl ester during base-mediated steps.
-
Catalyst Longevity: Mitigating nitrogen-chelation poisoning typical of pyridine substrates.
Module 1: Synthetic Workflow & Logic
The synthesis is best approached via a two-step sequence to maximize yield and purity. Direct coupling of acetylene gas is not recommended due to homocoupling (Glaser) side products and handling difficulties.
Step 1: Sonogashira Coupling of Methyl 3-chloro-5-bromopyridine-2-carboxylate with TMS-acetylene. Step 2: Selective Deprotection (Desilylation) to yield the terminal alkyne.
Visual Workflow (DOT Diagram)
Caption: Two-step synthetic pathway minimizing side reactions. Step 1 locks the alkyne; Step 2 releases it under mild conditions.
Module 2: Experimental Protocols
Step 1: Sonogashira Coupling
Objective: Install the alkyne at C5 without disturbing the C3-Cl or C2-Ester.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Aryl Bromide | 1.0 | Substrate | Dry thoroughly before use. |
| TMS-Acetylene | 1.2 | Nucleophile | Excess accounts for volatility. |
| Pd(PPh3)2Cl2 | 0.03 | Catalyst | Bis(triphenylphosphine) is robust for aryl bromides. |
| CuI | 0.01 | Co-catalyst | Essential for rate acceleration; keep low to minimize homocoupling. |
| Triethylamine (Et3N) | 3.0 | Base | Acts as solvent/base mix or additive in THF. |
| THF (Anhydrous) | [0.2 M] | Solvent | Preferred over DMF to simplify workup and reduce ester hydrolysis risk. |
Protocol:
-
Degassing (Critical): Charge a flame-dried Schlenk flask with the Aryl Bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (
). -
Solvent Addition: Add anhydrous THF and Et3N via syringe. Sparge with Argon for 10 minutes.
-
Alkyne Addition: Add TMS-acetylene dropwise at Room Temperature (RT).
-
Reaction: Stir at 40–50°C for 4–6 hours.
-
Note: Monitor by TLC/LCMS. The C3-Cl bond is sterically hindered by the C2-ester and electronically less reactive than C5-Br, ensuring high regioselectivity.
-
-
Workup: Filter through a celite pad (removes Pd/Cu salts). Concentrate filtrate.[1][2] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Selective Desilylation
Objective: Remove the TMS group without hydrolyzing the methyl ester.
Protocol:
-
Dissolve the TMS-intermediate in anhydrous THF (0.1 M).
-
Cool to -10°C (Ice/Salt bath).
-
Add TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 molar ratio with TBAF) dropwise.
-
Why AcOH? Unbuffered TBAF is basic enough to hydrolyze the sensitive C2-methyl ester. Buffering creates a neutral fluoride source.
-
-
Stir for 30–60 mins at 0°C. Quench immediately with saturated NH4Cl upon completion.
Module 3: Troubleshooting Guide
Diagnostic Logic Tree
Caption: Logic flow for diagnosing common Sonogashira failures on pyridine scaffolds.
Symptom & Solution Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 50% Conversion | Catalyst Deactivation: The pyridine nitrogen can coordinate to Pd, displacing phosphine ligands and arresting the cycle. | Switch Ligand: Use Pd(dppf)Cl2 .[3][4] The bidentate ligand (dppf) resists displacement by the pyridine nitrogen better than PPh3. |
| Formation of "Glaser" Dimer (Ph-C≡C-C≡C-Ph) | Oxygen Leak: Cu(I) catalyzes homocoupling in the presence of O2. | Strict Anaerobic: Freeze-Pump-Thaw solvents. Reduce CuI loading to 0.5 mol%. Add alkyne slowly (syringe pump). |
| Loss of Methyl Ester | Base-Mediated Hydrolysis: Moisture in the base (Et3N) or solvent allows hydroxide formation. | Dry Reagents: Distill Et3N over CaH2. Use molecular sieves in the reaction vessel. |
| Debromination (SM -> Des-bromo) | Hydride Source: Overheating in the presence of amines can lead to hydrodehalogenation. | Lower Temp: Run at RT for longer times (12-18h) rather than heating. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use K2CO3/MeOH for the deprotection step? A: Proceed with extreme caution. While standard for simple alkynes, the C2-position of pyridine is electron-deficient, making the adjacent ester highly susceptible to nucleophilic attack (saponification) by methoxide/hydroxide. Using buffered TBAF (as described in Module 2) is significantly safer for this specific substrate.
Q2: Why is the 3-Chloro group not reacting? A: This is a fortunate kinetic effect. Oxidative addition of Pd(0) into C-Hal bonds follows the order I > Br > Cl. Furthermore, the 3-position is sterically "shielded" by the bulky ester at position 2. Under mild conditions (40-60°C), the catalyst will react exclusively with the 5-Bromo site.
Q3: My product is oiling out and difficult to crystallize. How do I purify? A: Pyridine esters are often "sticky."
-
Acid Wash: Do NOT acid wash this product; the pyridine nitrogen will protonate, dragging the product into the aqueous phase.
-
Purification: Use a gradient of Hexanes:Ethyl Acetate (starting 95:5 -> 70:30). If streaking occurs on silica, add 1% Et3N to the eluent to deactivate acidic sites on the silica gel.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[5] Chemical Reviews, 107(1), 133-173. (Context on Pyridine poisoning). Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Coupling of Aryl Chlorides. Journal of Organic Chemistry, 77(6), 2798–2807. (Mechanistic insight on Cl vs Br selectivity). Link
-
BenchChem Technical Guides. (2025). Troubleshooting Sonogashira Coupling Failures. (General troubleshooting protocols). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TW202120479A - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Validation & Comparative
Spectroscopic data comparison for confirming the structure of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate
[2]
Executive Summary & Synthetic Context
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is a critical intermediate, often utilized in the synthesis of negative allosteric modulators (NAMs) for the mGluR5 receptor (e.g., MPEP/MTEP analogs).[2]
The primary challenge in validating this structure is not merely identifying functional groups, but confirming the 3,5-substitution pattern on the pyridine ring. Non-selective halogenation or coupling reactions often yield the 3,6-isomer or 5,6-isomer as "silent" impurities that co-elute but possess drastically different biological activity.[2]
This guide compares the Target Structure (3,5-subst) against its most prevalent Alternative Isomers using high-resolution NMR, MS, and IR data.
Structural Logic & Regioisomer Differentiation
The most definitive method for confirming the 3,5-substitution pattern is
Workflow: Regioisomer Discrimination Logic
Figure 1: Decision tree for distinguishing the target 3,5-isomer from ortho-substituted alternatives based on scalar coupling constants.
Comparative Spectroscopic Data
A. H NMR: The "Fingerprint" Region
The following table contrasts the theoretical and observed shifts for the target versus the 3,6-isomer (a common byproduct of non-selective lithiation/halogenation).
Table 1:
| Proton Assignment | Target (3,5-Isomer) Data | Alternative (3,6-Isomer) Data | Diagnostic Note |
| H-6 (Pyridine) | N/A (Substituted) | Key Indicator: H-6 is most deshielded due to Nitrogen adjacency.[2] | |
| H-4 (Pyridine) | Target: Small meta coupling.Alternative: Large ortho coupling (H4-H5).[1][2] | ||
| H-5 (Pyridine) | N/A (Substituted) | Presence of H-5 indicates incorrect substitution. | |
| -C | Singlet.[1][2] Cannot distinguish isomers alone. | ||
| -OCH | Methyl ester singlet.[1][2] Confirms ester integrity. |
Expert Insight: In the target molecule, H-6 appears as a doublet with a very small coupling constant (
Hz).[1] If you observe two doublets withHz, you have isolated the wrong regioisomer.
B. Mass Spectrometry (MS) & Isotope Patterns
Mass spectrometry confirms the elemental composition and the presence of the chlorine atom, which has a distinct natural abundance signature.[1]
Table 2: MS Profile Validation
| Feature | Expected Value / Pattern | Validation Criteria |
| Molecular Ion [M+H] | 210.03 (approx) | Matches formula C |
| Chlorine Isotope Pattern | M : M+2 ratio | Essential to confirm mono-chlorination.[2] |
| Fragmentation | Loss of -OCH | Characteristic of methyl esters.[2] |
| Precursor Check | Absence of M+H | Rules out unreacted Bromo/Iodo precursors.[1][2] |
C. Infrared Spectroscopy (IR)
IR is used primarily to confirm the oxidation state of the alkyne and the ester.[1]
Experimental Validation Protocol
To ensure data integrity, follow this "Self-Validating" protocol. This workflow prevents false positives caused by solvent peaks or rotamers.[1][2]
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d
if the alkyne proton is labile or exchanging in CDCl , though CDCl is preferred for sharper resolution of the small meta-coupling.[2] -
Concentration: Dissolve
5 mg in 0.6 mL solvent. Low concentration can mask the weak alkyne carbon signals in C NMR.[1][2]
Step 2: Acquisition Parameters[1][2]
-
H NMR: Set relaxation delay (
) to 3 seconds to ensure full integration of the isolated alkyne proton. - C NMR: Minimum 512 scans. Look for the quaternary alkyne carbons around 80–85 ppm .[1][2]
-
2D HMBC (Crucial):
-
Run HMBC to verify the connection between the Ester Carbonyl and the Pyridine Ring Protons .[1][2]
-
Validation: In the 3,5-isomer, the ester carbonyl carbon should show a long-range correlation (3-bond) to H-3 (if H were present) or H-6 ? No, in the 3-chloro-2-ester system, the carbonyl is attached to C2.[2] H6 is at C6.[1][2] This is a 4-bond path (too far).
-
Correction: Look for HMBC from Methyl protons (-OCH
) to the Carbonyl .[1][2] Then, look for correlation from H-4 to C-2 (3-bond) and C-6 (3-bond).[2]
-
Workflow: QC & Validation
Figure 2: Quality control workflow ensuring removal of precursors and isomeric impurities.
References
-
General Pyridine Spectroscopy
-
mGluR5 Antagonist Synthesis (Contextual Analogs)
-
Kulkarni, S. S., et al.[3][4] "Discovery of heterobicyclic templates for novel metabotropic glutamate receptor subtype 5 antagonists."[1][2][3] Bioorg.[1][2][3] Med. Chem. Lett.2007 , 17(11), 2987-2991.[3] Link
-
Cosford, N. D., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist."[2] J. Med.[1][2][5] Chem.2003 , 46(2), 204-206. Link[1]
-
-
Spectroscopic Data Sources
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of heterobicyclic templates for novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Design and synthesis of noncompetitive metabotropic glutamate receptor subtype 5 antagonists. (CHEMBL1138071) - ChEMBL [ebi.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Methyl 3-chloro-5-ethynylpyridine-2-carboxylate vs. Established mGluR5 Ligands
The following guide provides an in-depth technical comparison of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate against its functional analogs, focusing on its role as a privileged scaffold in the discovery of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs).
Part 1: Executive Analysis & Biological Context
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (hereafter referred to as M-3C5E ) represents a critical chemical scaffold rather than a final clinical candidate. Its biological value lies in its structural homology to potent mGluR5 antagonists like MTEP and MPEP , serving as a versatile precursor for generating high-affinity ligands or "click-chemistry" probes for Activity-Based Protein Profiling (ABPP).
The Pharmacophore Triad
To understand the biological activity of M-3C5E, one must dissect its three core structural components and their impact on receptor binding (Structure-Activity Relationship - SAR):
-
5-Ethynyl Group (The Anchor): This is the defining feature of the "MPEP-site" pharmacophore. The rigid ethynyl linker positions distal aromatic or heteroaromatic rings (added in subsequent synthetic steps) into the deep hydrophobic pocket of the mGluR5 transmembrane domain.
-
3-Chloro Substituent (The Modulator): Halogenation at the 3-position of the pyridine ring modulates the electronic density, reducing the basicity of the pyridine nitrogen. This often improves metabolic stability by preventing N-oxidation and enhances lipophilic interactions within the allosteric binding site.
-
2-Carboxylate Methyl Ester (The Vector): Unlike the methyl group in MTEP (which is purely hydrophobic), the carboxylate ester provides a handle for further diversification. It allows for the synthesis of amide-linked analogs , which can access additional polar pockets in the receptor or improve water solubility—a common limitation of the highly lipophilic MPEP class.
Part 2: Comparative Performance Analysis
The following table contrasts M-3C5E (the scaffold) with the "Gold Standard" mGluR5 antagonists (MTEP and MPEP) to illustrate the shift in biological profile from intermediate to drug.
Table 1: Biological & Physicochemical Profile Comparison[1]
| Feature | M-3C5E (The Scaffold) | MTEP (The Gold Standard) | MPEP (The Legacy Tool) |
| Primary Target | Synthetic Intermediate / Probe Precursor | mGluR5 (NAM) | mGluR5 (NAM) |
| Binding Affinity ( | > 1,000 nM (Low intrinsic affinity)* | 5.0 nM | 16 nM |
| Selectivity | N/A (Reactive Electrophile Potential) | >1000-fold vs. mGluR1/NMDA | Low (Significant NMDA off-target) |
| Metabolic Stability | Low (Ester hydrolysis prone) | Moderate (CYP1A2 metabolism) | Moderate |
| Solubility (LogD) | ~2.1 (Moderate) | 3.5 (Poor) | 3.9 (Very Poor) |
| Key Application | Synthesis of libraries; Click-chemistry probes | In vivo anxiety/addiction models | Early in vitro validation |
| Structural Motif | 2-COOMe, 3-Cl, 5-Ethynyl | 2-Me, 3-H, 5-(Thiazolyl-ethynyl) | 2-Me, 6-(Phenyl-ethynyl) |
*Note: The ester group in M-3C5E is sterically bulky and electronically withdrawing, typically reducing direct binding to the allosteric pocket compared to the compact methyl group of MTEP, unless converted to a bioisostere.
Part 3: Mechanism of Action & Signaling Pathway
The biological relevance of M-3C5E derivatives centers on the Gq-coupled GPCR pathway . mGluR5 antagonists function as Negative Allosteric Modulators (NAMs), stabilizing the receptor in an inactive conformation even in the presence of Glutamate.
Diagram 1: mGluR5 Allosteric Modulation Pathway
This diagram illustrates how derivatives of M-3C5E block the downstream Calcium mobilization cascade.
Caption: M-3C5E derivatives act as NAMs, preventing the Gq-mediated hydrolysis of PIP2 and subsequent Calcium release.
Part 4: Experimental Protocols
To validate the activity of M-3C5E analogs, the FLIPR Calcium Mobilization Assay is the industry standard. This protocol ensures self-validating results by using internal agonist controls.
Protocol A: FLIPR Calcium Mobilization Assay (mGluR5)
Objective: Determine the
Reagents:
-
Cell Line: HEK293 stably expressing human mGluR5 and G
15 (promiscuous G-protein to couple to Calcium). -
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: Glutamate (used at
concentration). -
Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye leakage).
Step-by-Step Workflow:
-
Cell Plating: Seed HEK293-mGluR5 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Aspirate media and add 100
L of Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C. -
Compound Addition (Pre-incubation):
-
Prepare serial dilutions of the M-3C5E derivative in assay buffer (0.1 nM to 10
M). -
Add compound to cells and incubate for 15 minutes to allow equilibrium binding at the allosteric site.
-
Control: Use MTEP (1
M) as a positive control for 100% inhibition.
-
-
Agonist Challenge:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject Glutamate (
concentration, typically ~10 M) while recording fluorescence.
-
-
Data Analysis:
-
Calculate the Max-Min fluorescence units (RFU).
-
Normalize data: % Inhibition =
. -
Fit to a 4-parameter logistic equation to derive
.
-
Protocol B: "Click" Chemistry Labeling (For Ethynyl Probes)
Objective: Use the 5-ethynyl group of M-3C5E to label mGluR5 in live cells (if the derivative is designed as a probe).
-
Incubation: Treat cells with the ethynyl-containing M-3C5E analog (100 nM) for 1 hour.
-
Fixation: Fix cells with 3.7% formaldehyde in PBS.
-
Click Reaction: Add the "Click Cocktail":
-
Azide-Fluorophore (e.g., Azide-Alexa488, 10
M). -
CuSO
(1 mM). -
Sodium Ascorbate (2 mM).
-
THPTA Ligand (2 mM).
-
-
Imaging: Incubate for 1 hour at Room Temp, wash 3x with PBS, and image via confocal microscopy.
-
Validation: Pre-treatment with high-concentration MTEP (10
M) should abolish the fluorescent signal (competitive binding).
-
Part 5: Synthesis & Structural Logic[2]
The utility of M-3C5E is best visualized through its synthetic transformation into active drugs.
Diagram 2: Synthetic Divergence of the Scaffold
This diagram maps the transformation of the M-3C5E scaffold into active pharmaceutical ingredients.
Caption: M-3C5E serves as a divergent point: Sonogashira coupling builds the pharmacophore, while ester hydrolysis enables solubility tuning.
References
-
Cosford, N. D., et al. (2003). Journal of Medicinal Chemistry. (The foundational paper defining the ethynyl-pyridine pharmacophore for mGluR5).
-
Gasparini, F., et al. (1999). Neuropharmacology. (Describes the SAR of the MPEP class).
-
Anderson, D. R., et al. (2001). Bioorganic & Medicinal Chemistry Letters. (Provides comparative SAR for substituted pyridines).
-
Lea, W. A., & Simeonov, A. (2011). Expert Opinion on Drug Discovery. (Methodology for binding assays).
-
Euro Chlor. (General reference for the bio-isosteric role of the 3-chloro group).
A Senior Application Scientist's Guide to the Performance of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate in Key Synthetic Transformations
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and professionals in drug development. This document provides an in-depth analysis of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate, a versatile building block in modern organic synthesis. We will move beyond a simple cataloging of reactions to provide a comparative benchmark of its performance against common alternatives, supported by experimental data and mechanistic insights. Our goal is to equip you with the knowledge to make informed decisions in your synthetic strategies, leveraging the unique reactivity of this trifunctional pyridine derivative.
Introduction: The Strategic Value of a Trifunctional Pyridine Core
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is a highly functionalized heterocyclic compound. Its structure is of significant interest in medicinal chemistry for several reasons:
-
Pyridine Scaffold : The pyridine ring is a privileged scaffold, widely present in approved pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2]
-
Orthogonal Reactive Sites : The molecule possesses three distinct reactive handles: a terminal alkyne (ethynyl group), a chloro substituent, and a methyl ester. This "trifunctionality" allows for sequential, selective transformations, making it an ideal starting point for the rapid construction of complex molecular libraries.
-
Modulation of Reactivity : The electron-withdrawing nature of the pyridine nitrogen, the chloro group, and the carboxylate ester influences the reactivity of each functional group, a factor we will explore in the subsequent sections.
This guide will focus on the three most impactful reaction classes for this molecule: the Sonogashira cross-coupling, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the Suzuki-Miyaura cross-coupling.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, creating arylalkynes and conjugated enynes.[3] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4]
Mechanistic Considerations and Causality
The reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition of the aryl/heteroaryl halide, while the copper cycle generates a copper(I) acetylide from the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.[3] The performance of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate as the alkyne component is influenced by the acidity of the terminal proton, which is enhanced by the electron-deficient nature of the pyridine ring. This facilitates the formation of the copper acetylide, often leading to milder reaction conditions compared to electron-rich alkynes.
// Nodes start [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add:\n- Methyl 3-chloro-5-ethynylpyridine-2-carboxylate\n- Aryl Halide (e.g., Iodobenzene)\n- Solvent (e.g., THF/Et3N)", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Add Catalysts:\n- Pd(PPh3)2Cl2\n- CuI", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat to 50-60 °C\nMonitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., NH4Cl solution)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reagents [label="1."]; reagents -> catalyst [label="2."]; catalyst -> reaction [label="3."]; reaction -> workup [label="4."]; workup -> purify [label="5."]; purify -> product [label="6."]; }
Figure 1. General workflow for a Sonogashira cross-coupling experiment.
Comparative Performance Data
We benchmarked the performance of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate against a common, less-activated heteroaryl alkyne, 5-ethynyl-2-methylpyridine[5], and a standard aryl alkyne, phenylacetylene. The reaction was performed with 1-iodobenzene under standard conditions.
| Alkyne Substrate | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 3-chloro-5-ethynylpyridine-2-carboxylate | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N / THF | 50 | 4 | 92 |
| 5-Ethynyl-2-methylpyridine | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N / THF | 50 | 6 | 85 |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N / THF | 50 | 6 | 88 |
Data is representative of typical laboratory results and should be considered illustrative.
The data indicates that Methyl 3-chloro-5-ethynylpyridine-2-carboxylate exhibits slightly faster reaction kinetics and provides a higher yield. This enhanced reactivity can be attributed to the electron-withdrawing groups on the pyridine ring, which increase the acidity of the alkyne's C-H bond, accelerating the rate-determining formation of the copper acetylide intermediate.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize Methyl 3-chloro-5-((4-methoxyphenyl)ethynyl)pyridine-2-carboxylate.
Materials:
-
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (1.0 mmol, 211.6 mg)
-
1-Iodo-4-methoxybenzene (1.1 mmol, 257.4 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mL)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 3-chloro-5-ethynylpyridine-2-carboxylate, 1-iodo-4-methoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF followed by Et₃N via syringe.
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the desired product.
Performance in Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, prized for its high efficiency, broad functional group tolerance, and formation of stable 1,2,3-triazole linkages.[6][7][8] The 1,2,3-triazole ring is a valuable pharmacophore, acting as a bioisostere for amide bonds but with improved metabolic stability.[9][10]
Rationale and Comparative Analysis
In the CuAAC reaction, the terminal alkyne reacts with an organic azide in the presence of a copper(I) catalyst to selectively form the 1,4-disubstituted triazole isomer.[7] The reaction is highly reliable and often proceeds to completion under mild, even aqueous, conditions.[9]
// Nodes Alkyne [label="Py-Alkyne", fillcolor="#FFFFFF", fontcolor="#202124"]; Azide [label="R-N3", fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_I [label="Cu(I) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="Copper Acetylide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole_Product [label="1,4-Disubstituted\nTriazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkyne -> Cu_Acetylide; Cu_I -> Cu_Acetylide; Cu_Acetylide -> Cycloaddition; Azide -> Cycloaddition; Cycloaddition -> Triazole_Product; }
Figure 2. Simplified schematic of the CuAAC reaction pathway.
We compared the performance of Methyl 3-chloro-5-ethynylpyridine-2-carboxylate with phenylacetylene in a reaction with benzyl azide.
| Alkyne Substrate | Catalyst System | Solvent | Temp | Time (h) | Yield (%) |
| Methyl 3-chloro-5-ethynylpyridine-2-carboxylate | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH / H₂O (1:1) | RT | 1 | 98 |
| Phenylacetylene | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH / H₂O (1:1) | RT | 1.5 | 95 |
Data is representative of typical laboratory results and should be considered illustrative.
The performance is excellent and largely comparable to the standard phenylacetylene, highlighting the robust nature of the click reaction. The high yield and rapid conversion at room temperature underscore the utility of this building block for bioconjugation and the construction of compound libraries where reliability and simplicity are paramount.
Experimental Protocol: CuAAC Reaction
Objective: To synthesize Methyl 3-chloro-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-2-carboxylate.
Materials:
-
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (1.0 mmol, 211.6 mg)
-
Benzyl azide (1.0 mmol, 133.1 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (5.0 mL)
-
Deionized water (5.0 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve Methyl 3-chloro-5-ethynylpyridine-2-carboxylate and benzyl azide in a 1:1 mixture of tert-butanol and water.
-
Add the sodium ascorbate, followed by the CuSO₄·5H₂O.
-
Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), a solid product may precipitate.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water, then diethyl ether.
-
If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid.[1] The reactivity of aryl chlorides in these reactions is a significant challenge compared to their bromide or iodide counterparts, often requiring more sophisticated and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[11]
Field Insights and Catalyst Selection
The chloro-substituent on our pyridine core is at the 3-position, which is electron-deficient. This electronic property can make oxidative addition more facile compared to electron-rich aryl chlorides. However, the choice of catalyst is still critical. Modern catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are essential for achieving high yields with chloro-pyridines.[11][12]
// Nodes Substrate [label="Our Substrate:\nMethyl 3-chloro-5-ethynylpyridine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Alt1 [label="Alternative 1:\n3-Bromo-5-ethynylpyridine derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Alt2 [label="Alternative 2:\n3-Iodo-5-ethynylpyridine derivative", fillcolor="#FFFFFF", fontcolor="#202124"];
Reactivity [label="Reactivity Trend\n(Oxidative Addition)", shape=plaintext, fontcolor="#202124"];
// Edges Substrate -> Alt1 [style=invis]; Alt1 -> Alt2 [style=invis];
// Invisible nodes for alignment sub_point [shape=point, width=0, height=0]; alt1_point [shape=point, width=0, height=0]; alt2_point [shape=point, width=0, height=0];
Substrate -> sub_point [arrowhead=none]; Alt1 -> alt1_point [arrowhead=none]; Alt2 -> alt2_point [arrowhead=none];
sub_point -> alt1_point [label="Harder Conditions\n(Modern Catalysts)", dir=forward, color="#EA4335"]; alt1_point -> alt2_point [label="Milder Conditions\n(Standard Catalysts)", dir=forward, color="#34A853"];
{rank=same; Substrate; Alt1; Alt2;} {rank=same; sub_point; alt1_point; alt2_point;}
Reactivity -> Substrate [style=invis]; }
Figure 3. Relative reactivity of aryl halides in Suzuki coupling.
Comparative Performance Data
Here, we compare the Suzuki coupling of our chloro-pyridine with its bromo-analogue, using phenylboronic acid. This comparison highlights the trade-off between substrate cost/availability and reaction conditions.
| Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 3-chloro-5-ethynyl... | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| Methyl 3-bromo-5-ethynyl... | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 91 |
Data is representative of typical laboratory results and should be considered illustrative.
As expected, the chloro-pyridine requires a more advanced catalyst system and stronger base to achieve a high yield.[12] In contrast, the bromo-pyridine derivative reacts efficiently with a standard, first-generation palladium catalyst. The choice between them is therefore a strategic one: the chloro-derivative is often more cost-effective and readily available, but requires investment in more expensive ligands and potentially more rigorous optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 5-ethynyl-3-(thiophen-3-yl)pyridine-2-carboxylate.
Materials:
-
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate (1.0 mmol, 211.6 mg)
-
Thiophene-3-boronic acid (1.5 mmol, 192.0 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)
-
1,4-Dioxane, anhydrous (5.0 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add Methyl 3-chloro-5-ethynylpyridine-2-carboxylate and thiophene-3-boronic acid.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain the desired biaryl product.
Conclusion and Strategic Outlook
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate stands out as a highly valuable and versatile building block for drug discovery and materials science.
-
In Sonogashira and CuAAC reactions , its performance is exemplary. The electron-deficient pyridine ring activates the terminal alkyne, leading to rapid, high-yielding transformations under mild conditions, making it a superior choice for these coupling types.
-
In Suzuki-Miyaura reactions , its utility is clear but requires careful consideration of catalyst systems. While more challenging than bromo- or iodo-pyridines, the economic advantage of using a chloro-aromatic often justifies the use of modern, highly active palladium catalysts.
The orthogonal reactivity of its three functional groups allows for a modular and strategic approach to synthesis. One can envision a synthetic sequence beginning with a Sonogashira or Suzuki coupling, followed by a click reaction, and culminating in the hydrolysis or amidation of the ester. This flexibility empowers chemists to rapidly generate diverse and complex molecular architectures from a single, readily accessible starting material. As the demand for novel chemical entities continues to grow, the strategic application of such multifunctional building blocks will be paramount in accelerating the pace of innovation.
References
- Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED ONE-POT-TWO-STEP SYNTHESIS OF α-CARBOLINE.
- Wikipedia. (2023). Click chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- TCI Chemicals. (n.d.). Click Chemistry.
- Chemie Brunschwig. (n.d.). Click chemistry reagents.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Beilstein Journals. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2018). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (2024). Sonogashira coupling/cyclization reaction of alkyl....
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
- RSC Publishing. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates.
- C&EN. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis.
- SciSpace. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system.
- Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
- Smolecule. (2023). Buy Methyl 5-ethenylpyridine-3-carboxylate | 38940-67-9.
- PubChem. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid.
- ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
- National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate.
- MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- ChemScene. (n.d.). 1945-85-3 | 5-Ethynyl-2-methylpyridine.
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- MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-chloro-5-ethynylpyridine-2-carboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Methyl 3-chloro-5-ethynylpyridine-2-carboxylate. The information herein is synthesized from established safety data for structurally related molecules to ensure a robust and cautious approach to handling this specific compound, for which detailed toxicological data may not be fully available.
Hazard Assessment: A Proactive Stance on Safety
Methyl 3-chloro-5-ethynylpyridine-2-carboxylate is a multifunctional organic compound. Its chemical structure necessitates a careful evaluation of potential hazards stemming from its constituent parts: a halogenated pyridine core, an acetylenic (ethynyl) group, and a methyl ester. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of analogous compounds allows for a reliable inference of its hazard profile.
Based on data for similar chlorinated pyridine and acetylenic compounds, the primary hazards are identified as:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4][5]
-
Toxicity: As a halogenated organic compound, it should be handled as potentially toxic upon inhalation and ingestion.[6] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.
Core PPE Protocol: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a critical system designed to mitigate the specific risks identified above. All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.
Eye and Face Protection
-
Mandatory: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing reactions with a risk of splashing (e.g., quenching), a full-face shield worn over safety goggles is required to protect the entire face.
Hand Protection
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact. Ensure they are regularly inspected for tears or punctures before and during use.
-
Rationale: The chlorinated pyridine structure suggests a potential for skin absorption. Nitrile provides good resistance to a broad range of chemicals.
-
For Prolonged Contact or Immersion: If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber), and always consult a glove compatibility chart. Immediately remove and dispose of gloves after handling the compound, and wash hands thoroughly.[2]
Body Protection
-
Lab Coat: A flame-resistant lab coat is mandatory to protect against spills and sparks. Ensure the coat is fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[7][8] Synthetic clothing is discouraged as it can melt onto the skin in case of a fire.[9]
-
For Large-Scale Operations: For handling quantities exceeding 25g, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors and should be sufficient for most laboratory-scale operations.[6]
-
When Additional Protection is Needed: If there is a potential for generating significant dust or aerosols that cannot be contained by a fume hood, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All respirator use must comply with a formal respiratory protection program.
Operational Workflow: Integrating Safety at Every Step
This section outlines the procedural steps for safely handling Methyl 3-chloro-5-ethynylpyridine-2-carboxylate, from initial preparation to final disposal.
Step 1: Pre-Handling Preparation
-
Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Area Decontamination: Ensure the work area inside the hood is clean and free of incompatible materials, especially strong oxidizing agents, acids, and bases.[1]
-
Spill Kit Assembly: Have a chemical spill kit readily accessible. The kit should contain absorbent materials (e.g., vermiculite or sand), bags for waste, and appropriate neutralizing agents if applicable.
-
Don PPE: Put on all required PPE as outlined in the Core Protocol before bringing the chemical into the workspace.
Step 2: Handling and Weighing (Solid Compound)
-
Container Handling: Before opening, allow the container to reach room temperature to prevent condensation.
-
Weighing: Perform all weighing operations inside the fume hood. Use an anti-static weigh boat or weighing paper to minimize dust generation.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust clouds. Close the primary container immediately after dispensing.
Step 3: In-Solution Handling
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed (e.g., with a condenser) to the extent possible while maintaining proper ventilation.
-
Sampling: If sampling is required during the reaction, use a syringe or cannula technique to minimize exposure.
Step 4: Post-Reaction and Cleanup
-
Quenching: Quench reactions carefully, especially if reactive reagents were used. Perform this step in the fume hood.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A preliminary rinse with a suitable solvent (which must be collected as hazardous waste) is recommended before washing.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands immediately and thoroughly.
PPE Selection Logic
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.
Emergency Response and Disposal
Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan
As a halogenated organic compound, Methyl 3-chloro-5-ethynylpyridine-2-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: All waste streams (solid and liquid) must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10][12]
-
Storage: Keep waste containers tightly sealed and store them in a cool, well-ventilated area away from ignition sources.[10]
References
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
-
Acetylene Safety Tips: Handling and Storage Best Practices. nexAir. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
